molecular formula C15H28N2O3 B13355064 Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate CAS No. 253175-45-0

Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate

Cat. No.: B13355064
CAS No.: 253175-45-0
M. Wt: 284.39 g/mol
InChI Key: RQKOCXZWMNHRAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its tert-butyl and 3,3-dimethylbutanoyl groups attached to the piperazine ring, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 3,3-dimethylbutanoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate is unique due to its specific tert-butyl and 3,3-dimethylbutanoyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

253175-45-0

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)11-12(18)16-7-9-17(10-8-16)13(19)20-15(4,5)6/h7-11H2,1-6H3

InChI Key

RQKOCXZWMNHRAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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